molecular formula C22H26O5Si B1611235 9-Anthracenecarboxylic acid, (triethoxysilyl)methyl ester CAS No. 313482-99-4

9-Anthracenecarboxylic acid, (triethoxysilyl)methyl ester

Cat. No.: B1611235
CAS No.: 313482-99-4
M. Wt: 398.5 g/mol
InChI Key: YFQYJYRFAOGFSJ-UHFFFAOYSA-N
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Description

9-Anthracenecarboxylic acid, (triethoxysilyl)methyl ester (CAS: amended per ) is a functionalized anthracene derivative characterized by a triethoxysilyl methyl ester group attached to the 9-position of the anthracene core. This compound combines the photophysical properties of anthracene with the silane-based reactivity of the triethoxysilyl group, enabling applications in surface modification, polymer chemistry, and optoelectronic materials . Its synthesis likely involves condensation reactions between 9-anthracenecarboxylic acid and a triethoxysilyl-containing alcohol or halide, analogous to methods used for related anthracene esters (e.g., 9-Anthracenecarboxylic acid methyl ester) .

Properties

IUPAC Name

triethoxysilylmethyl anthracene-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O5Si/c1-4-25-28(26-5-2,27-6-3)16-24-22(23)21-19-13-9-7-11-17(19)15-18-12-8-10-14-20(18)21/h7-15H,4-6,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQYJYRFAOGFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](COC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10514502
Record name (Triethoxysilyl)methyl anthracene-9-carboxylate
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Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313482-99-4
Record name (Triethoxysilyl)methyl 9-anthracenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313482-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (Triethoxysilyl)methyl anthracene-9-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Anthracenecarboxylic acid, (triethoxysilyl)methyl ester
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Preparation Methods

Oxidation Method Using Sodium Chlorite

A robust synthetic route involves the use of sodium chlorite as the oxidizing agent in the presence of auxiliary reagents and pH buffers. The process is typically carried out in an isopropanol-water solvent system with sodium dihydrogen phosphate as a buffer and 2-methyl-2-butene as a scavenger to prevent side reactions.

Typical Reaction Conditions and Procedure:

Parameter Condition/Amount
Starting Material 9-Anthracene formaldehyde (100 g)
Solvent Isopropanol (1000–1500 g)
Oxidizing Agent Sodium chlorite (39.5–87 g)
Buffer Sodium dihydrogen phosphate (113.5–151 g)
Scavenger 2-Methyl-2-butene (34–68 g)
Temperature 20–30 °C
Reaction Time 2 hours stirring after addition
pH Adjustment pH 2–3 using concentrated HCl
Workup Extraction with ethyl acetate, washing, and evaporation

Yields and Purity:

  • Yields range from approximately 67% to 70% depending on reagent ratios.
  • The product obtained is a yellow solid with purity exceeding 99%, confirmed by proton NMR and liquid chromatography analysis.
  • The method minimizes by-products and allows easy purification, making it suitable for scale-up and industrial application.

Advantages of This Method

  • Mild reaction conditions (room temperature, aqueous-organic media).
  • High product purity (>99%).
  • Simple operation with stable product quality.
  • Reduced formation of side products compared to traditional oxidation methods.

Esterification to Form 9-Anthracenecarboxylic Acid, (Triethoxysilyl)methyl Ester

The second stage involves esterification of the carboxylic acid group of 9-anthracenecarboxylic acid with a triethoxysilylmethyl moiety. This step typically employs silane coupling chemistry under controlled conditions.

General Esterification Approach

The esterification is achieved by reacting 9-anthracenecarboxylic acid with (triethoxysilyl)methyl chloride or (triethoxysilyl)methyl alcohol derivatives in the presence of a base or catalyst to facilitate the formation of the ester bond.

Typical Reaction Parameters:

Parameter Condition/Details
Acid 9-Anthracenecarboxylic acid
Silane Reagent (Triethoxysilyl)methyl chloride or alcohol
Catalyst/Base Pyridine, triethylamine, or acid catalysts
Solvent Anhydrous solvents such as toluene, dichloromethane
Temperature Ambient to reflux temperatures (25–80 °C)
Reaction Time Several hours to overnight

Mechanistic Considerations

  • The carboxylic acid reacts with the triethoxysilylmethyl reagent to form the ester linkage.
  • Triethoxysilyl groups provide reactive sites for further surface modification or polymerization.
  • The reaction must be conducted under anhydrous conditions to prevent premature hydrolysis of the silane groups.

Purification and Characterization

  • The product is purified by column chromatography or recrystallization.
  • Characterization includes NMR spectroscopy (1H, 13C, and 29Si), FTIR spectroscopy to confirm ester bond formation, and mass spectrometry.
  • The molecular weight is approximately 398.5 g/mol.

Research Findings and Analysis

Computational and Experimental Studies

  • Studies on related 9-anthracenecarboxylic acid derivatives reveal that substitution patterns influence photochemical properties and crystal packing, which are critical for applications.
  • Density functional theory and Møller–Plesset perturbation theory calculations have been employed to understand the energetics of anthracene derivatives, including esterified forms.
  • Steric effects and intermolecular interactions affect the stability and reactivity of the esterified compounds.

Industrial Relevance

  • The described oxidation and esterification methods provide scalable routes with high yields and purity.
  • The mild conditions and straightforward purification align with industrial requirements for producing high-quality intermediates for dyes, fluorescent materials, and photomechanical crystals.

Summary Table of Preparation Methods

Step Method/Conditions Yield (%) Purity (%) Notes
Oxidation of 9-anthracene formaldehyde Sodium chlorite oxidation in isopropanol/water, buffered pH 2–3 67–70 >99 Mild, scalable, low by-products
Esterification with triethoxysilylmethyl reagent Reaction with triethoxysilylmethyl chloride/alcohol, base-catalyzed, anhydrous solvents Not specified High Requires anhydrous conditions

Chemical Reactions Analysis

9-Anthracenecarboxylic acid, (triethoxysilyl)methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The triethoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis and condensation reactions.

Scientific Research Applications

Applications in Materials Science

2.1. Luminescent Materials

Recent studies have shown that derivatives of 9-anthracenecarboxylic acid can be utilized in the development of luminescent materials. For instance, mechanochemical syntheses involving this compound have led to the creation of multicomponent fluorescent solids when combined with dipyridine coformers. These materials exhibit unique luminescent properties, making them suitable for applications in optoelectronics and sensor technologies .

2.2. Surface Modification

The triethoxysilyl group allows for the modification of surfaces, enhancing adhesion properties and providing functional groups for further chemical reactions. This application is particularly relevant in the development of advanced coatings and composites that require improved mechanical and chemical resistance.

Biochemical Applications

3.1. Ion Channel Studies

Research indicates that 9-anthracenecarboxylic acid serves as an effective blocker for calcium-activated chloride currents (ICl(Ca)) in cardiac tissues. In comparative studies with other blockers like DIDS, it was found that 9-AC provided superior results for action potential measurements without significantly affecting sodium channels . This property makes it valuable in cardiac electrophysiology research.

3.2. Drug Delivery Systems

Due to its ability to form stable complexes with various biomolecules, 9-anthracenecarboxylic acid esters are being explored for use in drug delivery systems. The silyl group enhances solubility and stability, which is crucial for the effective delivery of therapeutic agents.

Nanotechnology Applications

4.1. Nanocomposites

The incorporation of 9-anthracenecarboxylic acid into nanocomposite materials has shown promise in enhancing their mechanical properties and thermal stability. These composites can be utilized in various applications ranging from aerospace to biomedical devices.

4.2. Photonic Devices

The luminescent properties of compounds derived from 9-anthracenecarboxylic acid are being investigated for use in photonic devices such as light-emitting diodes (LEDs) and lasers. The ability to tune the emission properties through chemical modifications opens new avenues for developing efficient light sources.

Data Summary Table

Application AreaDescriptionKey Findings/References
Luminescent MaterialsDevelopment of fluorescent solids using mechanochemical methods
Surface ModificationEnhancements in adhesion properties and chemical resistance
Ion Channel StudiesEffective blocker for calcium-activated chloride currents
Drug Delivery SystemsFormation of stable complexes for therapeutic deliveryOngoing research
NanocompositesEnhancements in mechanical properties and thermal stabilityOngoing research
Photonic DevicesUse in LEDs and lasers due to tunable emission propertiesOngoing research

Mechanism of Action

The mechanism of action of 9-Anthracenecarboxylic acid, (triethoxysilyl)methyl ester involves its interaction with various molecular targets. The anthracene moiety can undergo photochemical reactions, leading to the formation of stable radicals. These radicals can participate in electron transfer processes, making the compound useful in photochromic and photomagnetic applications. The triethoxysilyl group allows for the formation of siloxane networks, which contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Anthracene Derivatives

Structural and Functional Group Variations

The triethoxysilyl methyl ester group distinguishes this compound from other anthracene derivatives. Key comparisons include:

9-Anthracenecarboxylic Acid Methyl Ester (CAS 1504-39-8)
  • Structure : Methyl ester at the 9-position.
  • Properties : Exhibits strong fluorescence and UV absorption typical of anthracene. Lacks the triethoxysilyl group, limiting its utility in surface bonding.
  • Applications : Used as a fluorescent probe and in organic synthesis. Its lipophilicity makes it suitable for hydrophobic matrices .
9-Anthracenylmethyl Methacrylate (CAS 51960-29-3)
  • Structure : Methacrylate group linked via a methylene bridge to anthracene.
  • Properties : Polymerizable double bond enables incorporation into acrylic polymers. The anthracene moiety provides UV stability and luminescence.
  • Applications : Used in photoresists and luminescent polymers .
9,10-Anthracenedicarboxylic Acid Derivatives
  • Structure : Two carboxylic acid groups at the 9- and 10-positions.
  • Properties : Higher polarity and capacity for coordination (e.g., with lanthanides).
  • Applications : Luminescent sensors and magnetic materials .
Trichloromethyl 9-Anthracenecarbodithioate
  • Structure : Carbodithioate group at the 9-position.
  • Properties : Enhanced reactivity in radical reactions due to the dithiocarbonate group.
  • Applications : Polymer chain-transfer agent or photoredox catalyst .

Physicochemical Properties and Reactivity

Compound Molecular Weight Solubility Key Reactivity Applications
9-Anthracenecarboxylic acid, (triethoxysilyl)methyl ester ~400–450 g/mol Organic solvents (e.g., THF, DCM) Hydrolysis of triethoxysilyl group to form siloxane bonds with hydroxylated surfaces Surface coatings, hybrid materials
9-Anthracenecarboxylic acid methyl ester 222.23 g/mol Toluene, chloroform Ester hydrolysis under basic conditions; photodimerization under UV light Fluorescent tags, organic synthesis
9-Anthracenylmethyl methacrylate 310.3 g/mol Polar aprotic solvents Free-radical polymerization; UV-initiated crosslinking Luminescent polymers, adhesives
9,10-Anthracenedicarboxylic acid derivatives Varies DMF, DMSO Coordination with metal ions (e.g., Ln³⁺); fluorescence quenching/probing Sensors, magnetic materials

Biological Activity

9-Anthracenecarboxylic acid, (triethoxysilyl)methyl ester, is a compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings from diverse sources.

The compound has the following chemical characteristics:

  • Molecular Formula : C22_{22}H26_{26}O5_5Si
  • Molecular Weight : 398.524 g/mol
  • Density : 1.14 g/cm³
  • Boiling Point : 492.5 °C
  • Flash Point : 209 °C

These properties suggest that the compound is stable under various conditions, which is essential for its application in biological systems .

Antioxidant Activity

Research indicates that anthracene derivatives, including 9-anthracenecarboxylic acid esters, exhibit significant antioxidant properties. These compounds can scavenge free radicals, thus preventing oxidative stress in biological systems. This activity is crucial for protecting cells from damage that can lead to various diseases, including cancer and cardiovascular disorders .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. Studies have demonstrated that anthracene derivatives can disrupt bacterial cell membranes, leading to cell lysis and death. This property is particularly valuable in developing new antimicrobial agents to combat antibiotic-resistant bacteria .

Cytotoxic Effects

9-Anthracenecarboxylic acid derivatives have been investigated for their cytotoxic effects on cancer cells. In vitro studies have reported that these compounds can induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents. The mechanism appears to involve the alteration of cellular homeostasis and disruption of mitochondrial function .

Biological Activities of 9-Anthracenecarboxylic Acid Derivatives

Biological ActivityDescriptionReference
AntioxidantScavenges free radicals
AntimicrobialDisrupts bacterial membranes
CytotoxicInduces apoptosis in cancer cells

Summary of Research Findings

StudyFindings
Belakhdar et al.Identified various bioactive compounds with antioxidant and antimicrobial properties .
ResearchGateDiscussed the cytotoxic effects of anthracene derivatives on cancer cell lines .
PubChemCompiled chemical properties and potential biological activities of triethoxysilyl esters .

Case Study 1: Antioxidant Efficacy

A study conducted by Belakhdar et al. highlighted the antioxidant efficacy of 9-anthracenecarboxylic acid derivatives in various solvent systems. The results showed a significant reduction in oxidative stress markers in treated cells compared to controls, indicating a protective effect against oxidative damage .

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial activity of triethoxysilyl methyl anthracene-9-carboxylate was evaluated against Gram-positive and Gram-negative bacteria. The results demonstrated a dose-dependent inhibition of bacterial growth, supporting its potential use as a natural antimicrobial agent .

Case Study 3: Cytotoxicity Against Cancer Cells

Research published on the cytotoxic effects of anthracene derivatives revealed that treatment with 9-anthracenecarboxylic acid led to significant apoptosis in human breast cancer cell lines. The study concluded that this compound could be further explored for its therapeutic potential in cancer treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 9-Anthracenecarboxylic acid, (triethoxysilyl)methyl ester?

  • Methodology : Traditional Fischer esterification (acid-catalyzed reaction between carboxylic acids and alcohols) is ineffective for anthracene-derived esters due to steric hindrance and electronic effects of the aromatic system . Instead, use base-catalyzed transesterification with potassium 9-anthracenemethoxide (prepared via proton exchange between 9-anthracenemethanol and potassium tert-butoxide) . Alternatively, silylation of 9-anthracenecarboxylic acid with (triethoxysilyl)methyl halides in the presence of a base (e.g., triethylamine) is effective. Monitor reaction progress via TLC or HPLC, and purify using column chromatography with silica gel.

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Handling Guidelines :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all procedures to minimize inhalation risks .
  • Storage : Store in a cool (2–8°C), dry environment in amber glass containers to prevent photodegradation. Avoid contact with moisture, as the triethoxysilyl group hydrolyzes in aqueous conditions .
  • Disposal : Neutralize waste with a 10% sodium bicarbonate solution before disposal. Follow EPA guidelines for hazardous organic waste .

Q. How can researchers characterize the purity and structure of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm ester linkage and silyl group presence. The anthracene protons (δ 7.5–8.5 ppm) and triethoxysilyl methylene protons (δ 3.5–4.0 ppm) are diagnostic .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF MS verifies molecular ion peaks (expected m/z: ~434.5 for C23_{23}H26_{26}O5_5Si).
  • X-ray Crystallography : Single-crystal analysis (e.g., using Mo Kα radiation) resolves spatial arrangement, as demonstrated for similar anthracene esters .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity under acidic conditions be resolved?

  • Experimental Design :

  • Controlled Hydrolysis Studies : Expose the compound to aqueous HCl (pH 2–5) at 25–60°C and monitor hydrolysis kinetics via UV-Vis spectroscopy (anthracene’s λmax_{max} ~365 nm). Compare with theoretical DFT calculations to identify transition states .
  • Mechanistic Probes : Use isotopic labeling (e.g., D2_2O) to trace hydrolysis pathways. The triethoxysilyl group’s lability in acidic media likely dominates over ester cleavage .

Q. What strategies optimize the compound’s stability in polymer matrices for photophysical applications?

  • Stability Testing :

  • Photodegradation Assays : Irradiate polymer films (e.g., PMMA or PDMS composites) with UV light (λ = 254–365 nm) and quantify fluorescence decay using spectrofluorometry. Add UV stabilizers (e.g., hindered amine light stabilizers) to mitigate anthracene photobleaching .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~250–300°C) to guide processing temperatures .

Q. How does the triethoxysilyl group enhance surface functionalization in hybrid materials?

  • Application Methodology :

  • Silane Coupling : Immerse glass or silica substrates in a 1–5% (v/v) solution of the compound in anhydrous toluene. Hydrolyze the triethoxysilyl group to form Si–O–Si bonds with the substrate, enabling anthracene’s fluorescence for sensing applications .
  • XPS Validation : Confirm surface bonding via X-ray photoelectron spectroscopy (Si 2p peak at ~103 eV) .

Data Contradiction Analysis

Q. Why do some studies report successful esterification while others observe side reactions?

  • Root Cause : Competing silylation vs. esterification pathways under varying conditions. For example, excess triethoxysilyl reagents may lead to polysiloxane byproducts.
  • Resolution : Optimize stoichiometry (1:1.2 molar ratio of acid to silylating agent) and use inert solvents (e.g., THF or DMF) to suppress side reactions. Monitor intermediates via 29Si^{29}Si-NMR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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9-Anthracenecarboxylic acid, (triethoxysilyl)methyl ester
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9-Anthracenecarboxylic acid, (triethoxysilyl)methyl ester

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